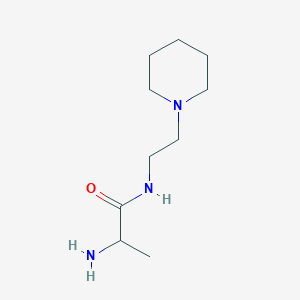
2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a piperidine ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide typically involves the reaction of 2-amino propanamide with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)piperidine: Similar structure but lacks the propanamide group.
2-Amino-N-(2-(methylpiperidin-1-yl)ethyl)propanamide: Similar structure with a methyl group on the piperidine ring.
2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide is unique due to the presence of both an amino group and a piperidine ring, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-N-(2-piperidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C10H21N3O/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13/h9H,2-8,11H2,1H3,(H,12,14) |
InChI Key |
ZQGMBDFNUBPXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCN1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



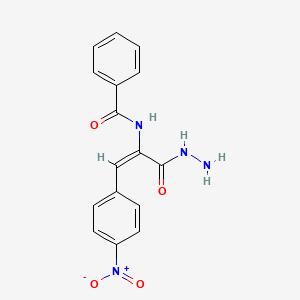
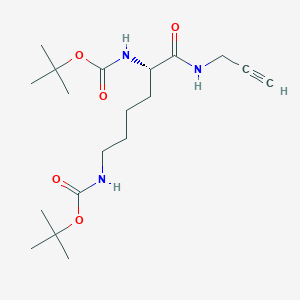
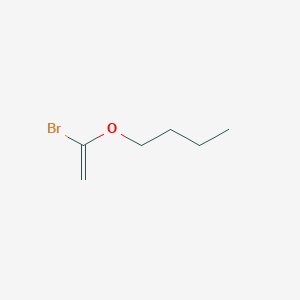
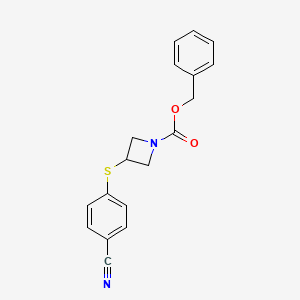

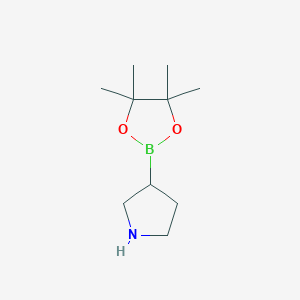


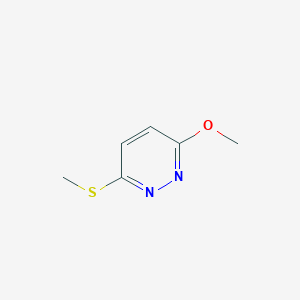
![4-(Tert-butyl)benzo[d]thiazole](/img/structure/B12984876.png)
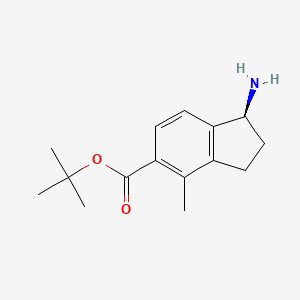
![1,4-Dichlorothieno[3,4-d]pyridazine](/img/structure/B12984887.png)

